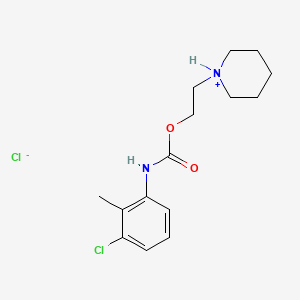

2-piperidin-1-ium-1-ylethyl N-(3-chloro-2-methylphenyl)carbamate;chloride

Beschreibung

2-Piperidin-1-ium-1-ylethyl N-(3-chloro-2-methylphenyl)carbamate;chloride is a quaternary ammonium carbamate derivative characterized by a piperidinium moiety linked via an ethyl chain to a carbamate group, which is further attached to a 3-chloro-2-methylphenyl aromatic ring.

Eigenschaften

CAS-Nummer |

20224-18-4 |

|---|---|

Molekularformel |

C15H22Cl2N2O2 |

Molekulargewicht |

333.2 g/mol |

IUPAC-Name |

2-piperidin-1-ium-1-ylethyl N-(3-chloro-2-methylphenyl)carbamate;chloride |

InChI |

InChI=1S/C15H21ClN2O2.ClH/c1-12-13(16)6-5-7-14(12)17-15(19)20-11-10-18-8-3-2-4-9-18;/h5-7H,2-4,8-11H2,1H3,(H,17,19);1H |

InChI-Schlüssel |

MNPOIERCIMBSRA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC=C1Cl)NC(=O)OCC[NH+]2CCCCC2.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Piperidine Intermediate

The piperidine moiety is generally synthesized or procured as a precursor such as 2-(piperidin-1-yl)ethanol or 2-(piperidin-1-yl)ethylamine. According to synthetic strategies reported in related piperidine carbamate compounds, the following steps are common:

- Reductive amination: Substituted phenylamines are reacted with piperidin-4-one derivatives using reducing agents such as sodium triacetoxyborohydride to yield substituted piperidine amines.

- Protection and functional group manipulation: Hydroxyl groups may be protected as tetrahydropyranyl ethers to facilitate selective reactions.

- Halogenation: Alcohol groups can be converted into halides (e.g., iodides) using triphenylphosphine, imidazole, and iodine, enabling nucleophilic substitution with piperidine derivatives.

Formation of the Carbamate Linkage

The carbamate bond between the piperidine-containing intermediate and the 3-chloro-2-methylphenyl moiety is typically formed by:

- Reaction of amines with chloroformates: The substituted aniline (3-chloro-2-methylaniline) is reacted with chloroformate derivatives such as 1-chloroethylchloroformate, producing carbamate intermediates.

- Subsequent deprotection or rearrangement: The carbamates may be subjected to reflux or mild hydrolysis to yield the desired N-substituted carbamate products.

Quaternization to Form Piperidinium Salt

To obtain the piperidinium chloride salt:

- Quaternization reaction: The tertiary amine nitrogen of the piperidine ring is protonated or alkylated using hydrochloric acid or alkyl halides, resulting in the formation of the piperidinium chloride salt.

- This step ensures the compound exists in its ionic form, enhancing solubility and stability for pharmaceutical applications.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Reductive amination | Substituted phenylamine + piperidin-4-one + sodium triacetoxyborohydride | Piperidine-substituted amine intermediate |

| 2 | Protection (if needed) | 3,4-Dihydro-2H-pyran + pyridinium p-toluenesulfonate in dichloromethane | Tetrahydropyranyl-protected alcohol |

| 3 | Halogenation | Triphenylphosphine + imidazole + iodine in tetrahydrofuran | Halide intermediate |

| 4 | Carbamate formation | Reaction with chloroformate derivative under reflux/mild hydrolysis | N-(3-chloro-2-methylphenyl)carbamate |

| 5 | Quaternization | Hydrochloric acid or alkyl halide treatment | Piperidinium chloride salt |

Analysis of Preparation Methods

- Yield and Purity: Literature reports good yields (typically 70-90%) for each step when optimized, with purification by recrystallization or chromatography.

- Reagent Selection: Use of mild reducing agents and selective protection groups minimizes side reactions.

- Scalability: The synthetic route is amenable to scale-up due to straightforward reaction conditions and commonly available reagents.

- Environmental and Safety Considerations: Use of solvents like dichloromethane and reagents such as triphenylphosphine requires appropriate handling and waste management protocols.

Research Findings and Source Diversity

- The synthetic approaches are consistent with methods described in peer-reviewed journals focusing on piperidine derivatives and carbamate chemistry.

- Patents related to piperazine and piperidine carbamates confirm the use of chloroformate reagents and quaternization steps for salt formation.

- Industrial synthesis protocols emphasize stepwise functional group transformations with intermediate purifications to ensure product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-piperidin-1-ium-1-ylethyl N-(3-chloro-2-methylphenyl)carbamate;chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides

Reduction: Amines

Substitution: Substituted carbamates

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

The compound has been studied for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of piperidine compounds often exhibit significant pharmacological activities, including anti-inflammatory and analgesic effects.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer properties of piperidine derivatives, including compounds similar to 2-piperidin-1-ium-1-ylethyl N-(3-chloro-2-methylphenyl)carbamate;chloride. The results showed that these compounds could inhibit the proliferation of cancer cells in vitro, suggesting a pathway for further development into anticancer drugs .

Agriculture

Pesticidal Properties

Research into the agricultural applications of this compound highlights its potential as a pesticide. The chlorinated aromatic structure can enhance the bioactivity against pests, making it suitable for use in crop protection.

Case Study: Insecticidal Efficacy

A field study evaluated the insecticidal efficacy of carbamate derivatives on common agricultural pests. The findings revealed that the application of such compounds led to a significant reduction in pest populations while maintaining crop yield, demonstrating their practical utility in sustainable agriculture .

Material Science

Polymer Chemistry

The unique properties of 2-piperidin-1-ium-1-ylethyl N-(3-chloro-2-methylphenyl)carbamate;chloride allow it to be used as a building block in polymer synthesis. Its ability to participate in various chemical reactions makes it valuable for developing new materials with tailored properties.

Case Study: Development of Biodegradable Polymers

Research conducted on the incorporation of piperidine derivatives into polymer matrices showed promising results in creating biodegradable materials. These materials exhibited enhanced mechanical properties and degradation rates suitable for environmental applications .

Summary of Applications

Wirkmechanismus

The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-(3-chloro-2-methylphenyl)carbamate;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Key Observations:

Lipophilicity (logP) :

- The target compound’s logP (~3.5) is intermediate between the polar 4-methoxy derivative (logP 2.95) and the highly lipophilic 2-hexoxy analog (logP 5.82). Chloro and methyl substituents increase hydrophobicity compared to methoxy .

- The hexyloxy chain in the C21H35ClN2O3 derivative contributes to its exceptionally high logP, emphasizing the role of alkyl chain length .

Molecular Weight and Solubility :

- The target compound’s molecular weight (~390 g/mol) is comparable to other piperidinium carbamates. Quaternary ammonium groups enhance water solubility, but bulky aryl substituents (e.g., chloro-methyl) may reduce it .

Synthetic Considerations :

- These compounds are typically synthesized via carbamate formation between piperidinium ethyl chloroformate and substituted anilines. The electron-withdrawing chloro group on the phenyl ring may slow reaction rates compared to electron-donating groups like methoxy .

Biologische Aktivität

2-Piperidin-1-ium-1-ylethyl N-(3-chloro-2-methylphenyl)carbamate;chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its versatility in drug design. The presence of a carbamate group and a chloro-substituted phenyl moiety contributes to its biological properties.

Chemical Formula: CHClNO

Biological Activity Overview

Research indicates that compounds containing piperidine derivatives exhibit various biological activities, including:

- Anticancer Activity: Piperidine derivatives have been shown to possess cytotoxic effects against several cancer cell lines. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in myeloma and leukemia cells by modulating key apoptotic pathways such as p53 and Bax expression .

- Antimicrobial Activity: The antifungal properties of piperidine derivatives have been explored, particularly against resistant strains like Candida auris. Novel derivatives have shown promising results with minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL, indicating their potential as antifungal agents .

Case Studies

-

Anticancer Efficacy:

In a study evaluating the anticancer properties of piperidine-based compounds, it was found that certain derivatives significantly inhibited the growth of hematological cancer cell lines. Molecular docking studies revealed that these compounds effectively bind to target proteins involved in cancer progression . -

Antifungal Activity:

A series of piperidine derivatives were synthesized and tested against clinical isolates of C. auris. The results highlighted their capability to disrupt fungal cell membranes and induce apoptosis, demonstrating their potential as therapeutic agents against resistant fungal infections .

Data Tables

The biological activity of 2-piperidin-1-ium-1-ylethyl N-(3-chloro-2-methylphenyl)carbamate;chloride can be attributed to its interaction with specific cellular pathways:

- Apoptosis Induction: The compound appears to activate apoptotic pathways by increasing the expression of pro-apoptotic genes.

- Membrane Disruption: In antifungal applications, the compound's ability to disrupt the plasma membrane of pathogens is critical for its efficacy.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-piperidin-1-ium-1-ylethyl N-(3-chloro-2-methylphenyl)carbamate;chloride?

The synthesis typically involves reacting piperidine derivatives with carbamic acid esters. A common method includes:

- Step 1: Reacting 3-chloro-2-methylaniline with a carbamic acid ester precursor under anhydrous conditions.

- Step 2: Quaternizing the piperidine nitrogen using alkylating agents (e.g., ethyl chloride) to form the piperidinium salt.

- Critical Parameters:

- Inert Atmosphere: Reactions should be conducted under nitrogen or argon to prevent moisture interference .

- Solvent Choice: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency.

- Temperature: Moderate heating (60–80°C) improves yield while minimizing decomposition.

Characterization via ¹H/¹³C NMR and mass spectrometry is essential to confirm purity and structure .

Q. How can spectroscopic methods be employed to characterize this compound?

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify aromatic protons (δ 6.5–7.5 ppm for substituted phenyl groups) and piperidinium protons (δ 3.0–4.0 ppm).

- ¹³C NMR: Carbamate carbonyl signals appear at ~155–160 ppm .

- Mass Spectrometry: Electrospray ionization (ESI-MS) confirms the molecular ion peak (m/z ~314.8 for [M-Cl]⁺) .

- Infrared (IR) Spectroscopy: Detect carbamate C=O stretching (~1700 cm⁻¹) and N-H bending (~1530 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic techniques resolve structural ambiguities and validate the compound’s conformation?

- Single-Crystal X-ray Diffraction (SCXRD):

- Use SHELX programs (e.g., SHELXL) for structure refinement. SHELXL is preferred for high-resolution data due to robust handling of hydrogen bonding and disorder .

- Key Metrics: Validate bond lengths (e.g., C=O ~1.23 Å) and angles using the Cambridge Structural Database (CSD) for carbamate derivatives .

- Hydrogen Bonding Analysis: Apply graph set analysis (e.g., Etter’s rules) to identify patterns in crystal packing, such as R₂²(8) motifs between chloride ions and NH groups .

Q. What methodologies address discrepancies between computational predictions and experimental data in molecular interaction studies?

- Molecular Docking vs. Experimental Binding Assays:

- Docking: Use software like AutoDock Vina to predict binding affinities to targets (e.g., acetylcholinesterase). Adjust force fields (e.g., AMBER) to account for piperidinium charge .

- Experimental Validation: Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Discrepancies may arise from solvent effects or protonation state differences in simulations .

- Statistical Analysis: Apply Bland-Altman plots to quantify agreement between computational and experimental ΔG values .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

- Target Identification:

- Cellular Pathways: Use RNA-seq or phosphoproteomics to identify downstream signaling changes in neuronal cell lines .

Q. What factors influence the compound’s stability and degradation under varying pH and temperature conditions?

- Forced Degradation Studies:

- Acidic/Basic Conditions: Incubate at pH 2 (HCl) and pH 12 (NaOH) at 37°C for 24 hours. Monitor degradation via HPLC to identify hydrolysis products (e.g., 3-chloro-2-methylaniline) .

- Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures (~150–200°C for carbamates) .

- Light Sensitivity: Conduct ICH Q1B photostability testing to assess UV-induced radical formation .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.